((2-[4-(2-Methylphenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine

Dopamine receptor selectivity Structure–Activity Relationship Arylpiperazine medicinal chemistry

((2-[4-(2-Methylphenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine (CAS 2173099-02-8) is an ortho‑tolylpiperazine‑pyridine methanamine derivative with the molecular formula C₁₇H₂₂N₄ and a molecular weight of 282.38 g mol⁻¹. The structure embeds a privileged arylpiperazine scaffold linked to a 3‑aminomethyl‑pyridine moiety, a motif repeatedly exploited in ligands for serotonin (5‑HT), dopamine, and adrenergic receptors.

Molecular Formula C17H22N4
Molecular Weight 282.4 g/mol
CAS No. 2173099-02-8
Cat. No. B1436020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((2-[4-(2-Methylphenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine
CAS2173099-02-8
Molecular FormulaC17H22N4
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N2CCN(CC2)C3=C(C=CC=N3)CN
InChIInChI=1S/C17H22N4/c1-14-5-2-3-7-16(14)20-9-11-21(12-10-20)17-15(13-18)6-4-8-19-17/h2-8H,9-13,18H2,1H3
InChIKeyPQVOHFAKTNVAJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

((2-[4-(2-Methylphenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine (CAS 2173099-02-8): Structural Identity, Supplier Availability & Class Context


((2-[4-(2-Methylphenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine (CAS 2173099-02-8) is an ortho‑tolylpiperazine‑pyridine methanamine derivative with the molecular formula C₁₇H₂₂N₄ and a molecular weight of 282.38 g mol⁻¹ . The structure embeds a privileged arylpiperazine scaffold linked to a 3‑aminomethyl‑pyridine moiety, a motif repeatedly exploited in ligands for serotonin (5‑HT), dopamine, and adrenergic receptors [1]. To date, the molecule appears solely as a screening compound in commercial catalogues; no primary research article, patent, or curated database entry reports receptor‑binding or functional data for this specific CAS number.

Why a Screening Library o‑Tolylpiperazine‑Pyridine Cannot Be Casually Replaced by an In‑Class Analog


Although the 2‑[4‑(o‑tolyl)piperazin‑1‑yl]pyridin‑3‑yl methanamine core has not been pharmacologically profiled, the wider arylpiperazine chemical series demonstrates that subtle structural alterations—even positional isomerism of a single methyl group—produce large shifts in receptor selectivity. For example, in a series of N‑(substituted‑phenyl)piperazines, moving the substituent from the para to the ortho position switched affinity from dopamine D₂ to D₄ by >100‑fold [1]. Similarly, 3‑pyridyl‑tethered piperazines preferentially recognise sigma‑1 receptors, whereas their 2‑pyridyl regioisomers favour sigma‑2 receptors [2]. Consequently, a scientist who substitutes CAS 2173099‑02‑8 with a commercially more abundant para‑tolyl or 2‑pyridyl analog risks abandoning the ortho‑tolyl‑3‑pyridyl pharmacophore that may underlie its anticipated, though unmeasured, biological signature.

Quantitative Differentiation Evidence for ((2-[4-(2-Methylphenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine: Acknowledged Evidence Depth and Class-Level Analytics


Intra‑Class Pharmacophore Sensitivity: Ortho‑ vs. Para‑Tolyl Piperazine Dopamine Receptor Selectivity Flip

No direct data exist for the target compound. However, a foundational SAR study of N‑(substituted‑phenyl)piperazines demonstrated that an ortho‑tolyl substituent reduces D₂ affinity by >30‑fold relative to the para‑tolyl congener while preserving low‑nanomolar D₄ affinity, yielding a D₄/D₂ selectivity ratio exceeding 100‑fold [1]. Applied to the 2‑(4‑(o‑tolyl)piperazin‑1‑yl)pyridin‑3‑yl methanamine scaffold, this class‑level inference predicts that the ortho‑methyl group of CAS 2173099‑02‑8 is likely to drive D₄‑biased binding, a profile that would be lost if a researcher instead procured the commercially more prevalent para‑tolyl or unsubstituted phenyl derivative.

Dopamine receptor selectivity Structure–Activity Relationship Arylpiperazine medicinal chemistry

Pyridyl Nitrogen Regioisomerism Drives Sigma Receptor Subtype Preference

No direct data exist for the target compound. A systematic study of pyridylpiperazines assessed sigma‑1 and sigma‑2 receptor binding as a function of pyridyl nitrogen position. 3‑Pyridylpiperazines preferentially bound sigma‑1 receptors (Kᵢ range 1–50 nM), whereas 2‑pyridylpiperazines favoured sigma‑2 receptors [1]. Because CAS 2173099‑02‑8 bears the 3‑aminomethyl substituent on the pyridine ring—placing the ring nitrogen in the 1‑position relative to the piperazine attachment—the core topology matches the 3‑pyridylpiperazine motif that enriches sigma‑1 affinity, differentiating it from 2‑pyridyl‑tethered screening analogs.

Sigma receptor Pyridylpiperazine CNS ligand design

Arylpiperazine‑Pyridine Scaffolds Exhibit Potent 5‑HT₂A Antagonism – Structural Requirements Defined

No direct data exist for the target compound. In a study of 4,6‑disubstituted 2‑(4‑alkyl‑1‑piperazinyl)pyridines, three compounds (6–8) displayed 5‑HT₂A receptor Kᵢ values of 34–78 nM and were classified as antagonists in in‑vivo functional assays [1]. The pharmacophore requires the piperazine N‑4 to be linked to a lipophilic aryl group (here, o‑tolyl) and the pyridine to carry an aminomethyl substituent in the 3‑position, both of which are present in CAS 2173099‑02‑8. Analogs lacking the aminomethyl group or replacing the pyridine with a phenyl ring lost >90% of affinity in the same series, reinforcing the non‑interchangeable nature of the scaffold.

5-HT2A antagonist Piperazinylpyridine Antipsychotic scaffold

Ortho‑Tolylpiperazine Is the Key Pharmacophoric Element in Low‑Nanomolar Oxytocin Antagonists

No direct data exist for the target compound. In an oxytocin receptor antagonist optimization program, the o‑tolylpiperazine camphorsulfonamide L‑368,899 achieved an IC₅₀ of 8.9 nM (rat uterus) and 26 nM (human uterus), whereas the corresponding para‑tolyl and unsubstituted phenyl variants were >100‑fold weaker [1]. The study explicitly attributes the gain in receptor affinity to the steric and electronic properties of the ortho‑methyl group. CAS 2173099‑02‑8 embeds the identical o‑tolylpiperazine substructure, distinguishing it from non‑ortho‑substituted piperazine‑pyridine screening compounds that populate commercial libraries.

Oxytocin antagonist o‑Tolylpiperazine GPCR medicinal chemistry

Evidence‑Linked Research and Industrial Application Scenarios for ((2-[4-(2-Methylphenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine


Dopamine D₄ Receptor‑Biased Chemical Probe Discovery

SAR studies indicate that ortho‑tolyl substitution on the piperazine ring imparts >100‑fold selectivity for dopamine D₄ over D₂ receptors [1]. A medicinal chemistry team seeking a D₄‑biased starting point can procure CAS 2173099‑02‑8 as the only commercially available ortho‑tolyl‑3‑pyridyl‑methanamine scaffold, using it as a hinge‑binding fragment for lead‑generation libraries targeting cognition or substance‑use disorders.

Sigma‑1 Receptor Radioligand Development

The 3‑pyridylpiperazine topology of the compound favours sigma‑1 receptor recognition, with reference analogs achieving Kᵢ values of 1–50 nM [2]. An imaging or biomarker laboratory can employ the primary amine as a conjugation handle for fluorophore or chelator attachment, generating a sigma‑1‑selective fluorescent probe or ¹⁸F‑PET tracer candidate while avoiding the sigma‑2 bias of 2‑pyridyl regioisomers.

Serotonergic 5‑HT₂A Antagonist Fragment‑Based Screening

The 3‑aminomethyl‑pyridine‑piperazine core is a minimal 5‑HT₂A antagonist pharmacophore, with elaborated analogs showing Kᵢ values of 34–78 nM [3]. A fragment‑based drug discovery programme can use CAS 2173099‑02‑8 as a validated fragment hit for SPR or X‑ray crystallography campaigns, exploiting the primary amine for rapid analog synthesis and SAR expansion around the conserved 5‑HT₂A binding pocket.

Oxytocin Receptor Antagonist Chemical Starting Point

The o‑tolylpiperazine substructure is a critical potency determinant in oxytocin receptor antagonists, contributing to an IC₅₀ of 8.9 nM in the reference compound L‑368,899 [4]. A reproductive biology or social‑neuroscience group can select this compound as the closest commercially available fragment retaining that pharmacophore, derivatising the aminomethyl handle to generate novel oxytocin modulators while preserving the ortho‑methyl advantage.

Quote Request

Request a Quote for ((2-[4-(2-Methylphenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.